2-Benzyl-1,3-benzoxazol-6-amine
Description
Contextualization within the Benzoxazole (B165842) Chemical Landscape
Benzoxazoles are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazole (B20620) ring. mdpi.comrsc.org This aromatic structure, with the molecular formula C₇H₅NO for the parent compound, provides a stable, planar backbone that is amenable to various functionalizations. rsc.orgwikipedia.org The inherent properties of the benzoxazole ring system, including its aromaticity and the presence of reactive sites, make it a valuable starting material for the synthesis of more complex, often bioactive, molecules. wikipedia.org
The versatility of the benzoxazole core allows for the introduction of a wide array of substituents at different positions, leading to a vast chemical space of derivatives with diverse properties. These derivatives have garnered significant attention across various scientific disciplines due to their wide-ranging biological and pharmacological activities. ontosight.airesearchgate.netnih.gov The specific properties of a benzoxazole derivative are heavily influenced by the nature and position of its substituents.
Historical Development and Significance of Substituted Benzoxazole Systems
The study of benzoxazole and its derivatives is not a recent endeavor. For decades, researchers have been intrigued by this heterocyclic system, leading to a substantial body of work on its synthesis and biological evaluation. rsc.org Initially, much of the research focused on understanding the fundamental reactivity and properties of the benzoxazole ring. However, this focus has progressively shifted towards the synthesis and application of substituted benzoxazoles. researchgate.netrsc.org
The significance of substituted benzoxazoles lies in their proven and potential applications. They are integral components in a variety of commercially important products, including pharmaceutical drugs and optical brighteners used in detergents. wikipedia.org The broad spectrum of biological activities exhibited by benzoxazole derivatives, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties, has cemented their importance in medicinal chemistry and drug discovery. researchgate.netnih.gov This has spurred the development of numerous synthetic methodologies to access a diverse range of functionalized benzoxazole derivatives. rsc.orgnih.gov
Structural Elucidation and Nomenclatural Specificity of 2-Benzyl-1,3-benzoxazol-6-amine
The chemical compound at the heart of this article is This compound . A systematic breakdown of its name reveals its precise molecular architecture:
Benzoxazole : This indicates the core heterocyclic structure, a fusion of a benzene and an oxazole ring.
1,3- : These numbers in "1,3-benzoxazole" specify the positions of the oxygen and nitrogen atoms in the oxazole ring relative to the fusion points with the benzene ring, though this is the standard and often implicit numbering for benzoxazole.
2-Benzyl : A benzyl (B1604629) group (a phenylmethyl group, -CH₂C₆H₅) is attached to the 2-position of the benzoxazole ring. The 2-position is the carbon atom situated between the oxygen and nitrogen atoms of the oxazole ring.
6-amine : An amine group (-NH₂) is attached to the 6-position of the benzoxazole ring system. This position is on the benzene portion of the molecule.
The molecular formula of this compound is C₁₄H₁₂N₂O, and its structure combines the rigidity of the benzoxazole core with the conformational flexibility of the benzyl group. guidechem.comamericanelements.com
Below is a table summarizing the key identifiers for this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1152529-22-0 |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| SMILES | C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N |
| InChI Key | MYJXYQISQKRASX-UHFFFAOYSA-N |
Data sourced from multiple chemical databases. guidechem.comamericanelements.combiosynth.com
Overview of Research Trajectories for Benzoxazole Derivatives
Research into benzoxazole derivatives is a dynamic and expanding field. researchgate.net A significant portion of this research is concentrated in medicinal chemistry, driven by the diverse pharmacological activities of these compounds. nih.govnih.gov Scientists are actively exploring benzoxazole derivatives as potential therapeutic agents for a wide range of diseases, including cancer, microbial infections, and inflammatory disorders. researchgate.net
Another major research trajectory involves the development of novel and efficient synthetic methods for creating substituted benzoxazoles. rsc.orgnih.gov This includes the use of various catalysts, green chemistry approaches, and the exploration of new reaction pathways to improve yields, reduce environmental impact, and increase the diversity of accessible structures. nih.govresearchgate.net
Furthermore, the unique photophysical properties of some benzoxazole derivatives, such as fluorescence, have opened up avenues of research in materials science. ontosight.ai These compounds are being investigated for their potential use in applications like organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging. ontosight.ai The structural versatility of the benzoxazole scaffold ensures that it will remain a fertile ground for scientific investigation for the foreseeable future. mdpi.comwikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXYQISQKRASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Benzyl 1,3 Benzoxazol 6 Amine
Established Synthetic Pathways for Benzoxazole (B165842) Core Formation
The construction of the benzoxazole ring is a cornerstone of the synthesis. This fused heterocyclic system is typically formed by the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a suitable one-carbon component that will ultimately become the C-2 position of the ring.
The most traditional and widely employed method for benzoxazole synthesis is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. thieme-connect.comresearchgate.net For the specific target molecule, 2-Benzyl-1,3-benzoxazol-6-amine, the key precursors are a substituted 2-aminophenol and phenylacetic acid or one of its activated forms.
A common approach involves the direct reaction of 2-amino-5-nitrophenol (B90527) with phenylacetic acid at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). researchgate.net The PPA serves as both a catalyst and a solvent, facilitating the condensation between the amino group of the aminophenol and the carboxyl group of phenylacetic acid, followed by intramolecular cyclization and dehydration to form the 2-benzyl-6-nitrobenzoxazole intermediate. researchgate.net The initial presence of a nitro group at the 5-position of the 2-aminophenol precursor is a strategic choice, as this group can be readily reduced to the desired 6-amino group in a later step. researchgate.net
Alternative methods for promoting this condensation include the use of p-toluenesulfonic acid in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion. google.com
Table 1: Cyclocondensation Reaction Conditions
| Precursors | Catalyst/Reagent | Solvent | Conditions | Intermediate Product |
|---|---|---|---|---|
| 2-Amino-5-nitrophenol, Phenylacetic Acid | Polyphosphoric Acid (PPA) | PPA (as solvent) | 170-200°C, 1.5-2.5 hours | 2-Benzyl-6-nitro-1,3-benzoxazole |
| 2-Amino-5-nitrophenol, Phenylacetic Acid | p-Toluenesulfonic acid | Toluene | Reflux with water removal | 2-Benzyl-6-nitro-1,3-benzoxazole |
In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for benzoxazole synthesis, often proceeding under milder conditions. nitrkl.ac.inacs.org These methods typically involve the intramolecular cyclization of an intermediate species. For instance, copper or palladium catalysts can facilitate the C-O bond formation required for the oxazole (B20620) ring. organic-chemistry.org
One such approach involves the reaction of a 2-amidophenol, which can be formed in situ, followed by a metal-catalyzed intramolecular C-H functionalization or cyclization. nitrkl.ac.in While direct application to this compound is less commonly documented as a one-pot process from the simplest starting materials, these principles are foundational in modern heterocyclic chemistry. For example, copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form the benzoxazole ring. organic-chemistry.org Similarly, iron-manganese oxides have been developed as catalysts for the tandem synthesis of 2-arylbenzoxazoles from benzyl (B1604629) alcohols and 2-aminophenols, proceeding through alcohol oxidation, condensation, and cyclization steps. acs.org
Introduction of the Benzyl Moiety at the C-2 Position
The benzyl group is typically introduced during the primary cyclocondensation step. By using phenylacetic acid or its derivatives (like esters or acid chlorides) as the reaction partner for the 2-aminophenol precursor, the benzyl group becomes incorporated directly at the C-2 position of the resulting benzoxazole. researchgate.net
The reaction between 2-amino-5-nitrophenol and phenylacetic acid in PPA is a direct method to yield 2-benzyl-6-nitrobenzoxazole. researchgate.net An alternative, though less direct, strategy could involve the synthesis of the core benzoxazole ring first, followed by a C-H benzylation at the C-2 position. Transition-metal catalysts, such as palladium or copper, have been shown to be effective for the direct benzylation of pre-formed azole rings using reagents like benzyl carbonates or N-tosylhydrazones. nih.gov However, for the synthesis of this compound, the convergent strategy of co-condensation with phenylacetic acid is more common and efficient. researchgate.net
Strategies for Amination at the C-6 Position
The introduction of the amino group at the C-6 position is almost exclusively achieved through the reduction of a precursor nitro group. The synthesis begins with a nitrated starting material, typically 2-amino-5-nitrophenol. researchgate.netwho.int This material undergoes cyclocondensation to form 2-benzyl-6-nitro-1,3-benzoxazole. researchgate.net
The final step in the synthesis of the target compound is the reduction of this nitro intermediate. This transformation is reliably accomplished using standard reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using reagents like iron powder in the presence of an acid (like acetic acid or ammonium (B1175870) chloride) or stannous chloride (SnCl2) in an appropriate solvent. researchgate.net The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction conditions.
Table 2: Reduction of 2-Benzyl-6-nitro-1,3-benzoxazole
| Reducing Agent | Solvent | Conditions | Final Product |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd-C) | Methanol / Ethanol | Room Temperature, atmospheric pressure | This compound |
| Iron powder / Ammonium chloride | Methanol / Water | 70°C | This compound |
| Stannous chloride (SnCl₂) | Ethanol / Ethyl acetate (B1210297) | Reflux | This compound |
Novel and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave irradiation has become a popular tool for accelerating organic reactions, including the synthesis of benzoxazoles. researchgate.netbohrium.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields. thieme-connect.com
The direct condensation of 2-aminophenol with carboxylic acids to form 2-substituted benzoxazoles can be achieved under solvent-free and catalyst-free conditions using microwave heating. thieme-connect.com This method involves simply mixing the 2-aminophenol precursor and the carboxylic acid and irradiating the mixture in a microwave reactor. thieme-connect.com This approach offers significant advantages in terms of efficiency and environmental impact by eliminating the need for harsh acidic catalysts and high-boiling solvents. thieme-connect.comtandfonline.com For instance, the reaction of 2-aminophenol with various carboxylic acids has been shown to proceed in good yields in just a few minutes under microwave irradiation. thieme-connect.com This technique could be directly applicable to the reaction of 2-amino-5-nitrophenol and phenylacetic acid, potentially offering a much faster and cleaner route to the 2-benzyl-6-nitrobenzoxazole intermediate. thieme-connect.comresearchgate.net
Nanocatalysis in Benzoxazole Synthesis
The application of nanocatalysts in organic synthesis has gained significant traction due to benefits like high surface-area-to-volume ratios, increased catalytic activity, and enhanced recyclability, aligning with the principles of green chemistry. researchgate.netplu.mx In the synthesis of benzoxazole scaffolds, several nanocatalyst systems have proven effective.
A prominent example involves the use of sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe3O4@SiO2-SO3H). ajchem-a.comajchem-a.com These serve as an efficient, solid acid magnetic nanocatalyst for the condensation reaction between 2-aminophenols and various aromatic aldehydes. ajchem-a.com The magnetic nature of the Fe3O4 core allows for simple separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse for multiple cycles without a significant drop in activity. ajchem-a.comajchem-a.com
Another advanced approach utilizes a Lewis acidic ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP). bohrium.comnih.gov This catalyst has been successfully employed in the solvent-free synthesis of benzoxazoles from 2-aminophenol and aldehydes under sonication at 70°C, achieving moderate to high yields in as little as 30 minutes. nih.gov Other notable nanocatalysts reported for benzoxazole synthesis include copper(II) ferrite (B1171679) nanoparticles, which are air-stable and recyclable organic-chemistry.org, and zinc oxide (ZnO) nanoparticles. bohrium.com The use of Fe3O4@MWCNT (multi-walled carbon nanotube) nanocomposites has also been explored, highlighting advantages such as simple preparation, low cost, and high stability. researchgate.net
Table 1: Examples of Nanocatalysts in 2-Arylbenzoxazole Synthesis
| Catalyst | Precursors | Conditions | Yield | Reference |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, Benzaldehyde | 50°C, Solvent-free | High | ajchem-a.comajchem-a.com |
| LAIL@MNP | 2-Aminophenol, Aldehydes | 70°C, Sonication, Solvent-free | Moderate to High | nih.gov |
| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | N/A | Good | organic-chemistry.org |
| (Trimethoxysilylpropyl) ammonium hydrogen sulfate/nano-TiO2 | 2-Aminophenol, Ortho-esters | 90°C, Solvent-free | Excellent | nih.govrsc.org |
Solvent-Free and Environmentally Benign Protocols
The development of solvent-free and environmentally benign synthetic methods is a cornerstone of modern green chemistry. bohrium.comorganic-chemistry.org These protocols aim to reduce or eliminate the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution.
Solvent-free, or neat, reaction conditions have been successfully applied to benzoxazole synthesis. One effective method involves the direct heating of 2-aminophenol and an aldehyde with a catalyst. For instance, using a Brønsted acidic ionic liquid (BAIL) gel as a catalyst at 130°C under solvent-free conditions produces 2-phenylbenzoxazole (B188899) in 98% yield. nih.govacs.org Similarly, the aforementioned Fe3O4@SiO2-SO3H nanocatalyst operates efficiently without a solvent at a significantly lower temperature of 50°C. ajchem-a.com
Grinding, a mechanochemical method, offers another solvent-free alternative. The synthesis of benzoxazoles has been achieved by grinding 2-aminophenol and aromatic aldehydes in a mortar and pestle with a catalytic amount of potassium-ferrocyanide at room temperature, yielding products in under two minutes. nih.gov Strontium carbonate (SrCO3) has also been used as a recyclable catalyst in a similar grindstone method. rsc.org Furthermore, microwave-assisted synthesis in the absence of a solvent, using recyclable zinc dust, has been reported for producing 2-cyclic amine-substituted benzoxazoles, demonstrating the advantages of shorter reaction times and simple workup procedures. tandfonline.com
In cases where a solvent is necessary, water is the preferred green option. An efficient one-step synthesis of benzoxazole-2-thiols has been developed using water as the solvent, which is notable for being metal- and ligand-free. rsc.org
Table 2: Comparison of Green Synthetic Protocols for Benzoxazoles
| Protocol | Catalyst/Reagent | Conditions | Key Advantage | Reference |
| Solvent-Free Heating | Brønsted acidic ionic liquid gel | 130°C, 5 h | High yield, recyclable catalyst | nih.govacs.org |
| Grinding Method | Potassium-ferrocyanide | Room Temperature, <2 min | Extremely fast, solvent-free | nih.gov |
| Microwave Irradiation | Zinc dust | MW, Solvent-free | Rapid, reusable reagent | tandfonline.com |
| Aqueous Media | Tetramethylthiuram disulfide (TMTD) | Water | Metal/ligand-free, benign solvent | rsc.org |
| Sonication | LAIL@MNP | 70°C, 30 min, Solvent-free | Short reaction time, green pathway | nih.gov |
Reaction Mechanism Elucidation for Key Synthetic Steps
The most common pathway for synthesizing the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with an aldehyde. rsc.org The reaction mechanism is generally understood to proceed through a two-step sequence.
First, the amino group of the 2-aminophenol undertakes a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of a Schiff base intermediate after dehydration. nih.gov In a study utilizing a BAIL gel catalyst, this intermediate, 2-(benzylideneamino)phenol, was identified via mass spectrometry, providing experimental confirmation of this initial step. nih.govacs.org
The second key step is an intramolecular cyclization. The hydroxyl group of the 2-aminophenol moiety attacks the electrophilic carbon of the imine bond in the Schiff base intermediate. This is followed by an aromatization step, typically through the elimination of a water molecule, to yield the final, stable benzoxazole ring system. rsc.org
An alternative mechanism is proposed for reactions using different starting materials. For example, in the synthesis of 2-aminobenzoxazoles from o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), the reaction is initiated by the Lewis acidic activation of NCTS. nih.govacs.org The Lewis acid, such as BF3·Et2O, coordinates to the cyano group, which facilitates the nucleophilic attack of the amino group from the o-aminophenol. nih.govacs.org This is followed by the elimination of a sulfonamide residue and a subsequent intramolecular attack by the hydroxy group to form the benzoxazole ring. nih.gov
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction times, and ensuring the economic viability and scalability of a synthetic process. Key parameters that are frequently adjusted include the choice of catalyst, catalyst loading, temperature, and solvent system.
Catalyst Selection and Loading: The choice of catalyst can dramatically impact reaction outcomes. In a screening for the solvent-free synthesis of 2-phenylbenzoxazole, traditional Brønsted and Lewis acids showed low catalytic activity. nih.govacs.org In stark contrast, a Brønsted acidic ionic liquid (BAIL) gel under the same conditions increased the yield to 98%. nih.govacs.org The amount of catalyst used is also crucial. For the synthesis of 2-arylbenzoxazoles using Fe3O4@SiO2-SO3H nanocatalysts, it was found that the reaction did not proceed without a catalyst. ajchem-a.com By increasing the catalyst amount, the reaction speed increased, with 0.03 g of the catalyst identified as the optimal loading for a 1 mmol scale reaction. ajchem-a.com Similarly, attempts to reduce the loading of the BAIL gel catalyst below 1 mol% led to significant decreases in reaction yield. nih.govacs.org
Temperature: Temperature is a critical factor influencing reaction kinetics. For the BAIL gel-catalyzed synthesis, no product was observed at room temperature, and the reaction barely proceeded below 100°C. acs.org The optimal temperature was found to be 130°C, at which a 98% yield was achieved within 5 hours. nih.govacs.org
Solvent Effects: While solvent-free reactions are often preferred, the choice of solvent can be important for improving workup and isolated yields in other systems. In the synthesis of 2-aminobenzoxazoles using NCTS, various solvents were explored to improve the isolation and purification procedure after observing high conversions by LC-MS but moderate isolated yields. nih.govacs.org Although in that specific case, none of the alternative solvents led to a higher yield, it demonstrates a standard optimization strategy. nih.govacs.org
Table 3: Catalyst Screening for the Synthesis of 2-Phenylbenzoxazole
| Entry | Catalyst (1 mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H2SO4 | 130 | 5 | 15 | nih.gov |
| 2 | p-TsOH | 130 | 5 | 25 | nih.gov |
| 3 | ZnCl2 | 130 | 5 | <5 | nih.gov |
| 4 | FeCl3 | 130 | 5 | <5 | nih.gov |
| 5 | BAIL | 130 | 5 | 87 | nih.govacs.org |
| 6 | BAIL gel | 130 | 5 | 98 | nih.govacs.org |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 2-Benzyl-1,3-benzoxazol-6-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-by-atom connectivity data.
The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals for the benzyl (B1604629) group and the substituted benzoxazole (B165842) core.
Benzyl Protons : The five protons of the phenyl ring on the benzyl group typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.40 ppm. rsc.org The two methylene (B1212753) protons (-CH₂-) of the benzyl group are chemically equivalent and, due to the free rotation around the C-C single bond, are expected to appear as a sharp singlet at approximately δ 4.1 to 4.4 ppm. rsc.org
Benzoxazole Protons : The three aromatic protons on the benzoxazole ring exhibit shifts influenced by the electron-donating amine group at the C6 position. The proton at C7 is typically found around δ 7.35 ppm as a doublet. The proton at C5 appears as a doublet of doublets around δ 6.70 ppm, and the proton at C4 is observed as a doublet around δ 6.85 ppm.
Amine Protons : The two protons of the primary amine (-NH₂) at the C6 position typically appear as a broad singlet. Its chemical shift is variable and dependent on solvent and concentration but can be expected in the range of δ 3.5 to 5.0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyl-C₆H₅ | 7.20 - 7.40 | Multiplet | 5H |
| Benzoxazole-H7 | ~7.35 | Doublet | 1H |
| Benzoxazole-H4 | ~6.85 | Doublet | 1H |
| Benzoxazole-H5 | ~6.70 | Doublet of Doublets | 1H |
| Benzyl-CH₂ | ~4.20 | Singlet | 2H |
| Amine-NH₂ | 3.5 - 5.0 (broad) | Singlet | 2H |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound can be interpreted by comparing it to data for benzoxazole and benzylamine (B48309) fragments. chemicalbook.comnist.gov
Benzoxazole Carbons : The C2 carbon, where the benzyl group is attached, is significantly deshielded and appears far downfield, typically in the range of δ 163-165 ppm. The carbon atoms of the fused benzene (B151609) ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) have characteristic shifts. For the parent benzoxazole, signals appear around δ 151.7 (C2), δ 142.1 (C3a), and δ 150.7 (C7a). chemicalbook.com The presence of the amine group at C6 induces an upfield shift for C6 and downfield shifts for the adjacent carbons.
Benzyl Carbons : The methylene carbon (-CH₂) of the benzyl group is expected around δ 45-49 ppm. rsc.org The carbons of the phenyl ring appear in the typical aromatic region of δ 127-138 ppm, with the ipso-carbon (the one attached to the methylene group) being the most deshielded in this group.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Benzoxazole-C2 | ~164.0 |
| Benzoxazole-C7a | ~151.0 |
| Benzoxazole-C6 | ~144.0 |
| Benzoxazole-C3a | ~141.5 |
| Benzyl-C (ipso) | ~137.0 |
| Benzyl-C (ortho, meta, para) | 127.0 - 129.0 |
| Benzoxazole-C4 | ~112.0 |
| Benzoxazole-C5 | ~110.0 |
| Benzoxazole-C7 | ~98.0 |
| Benzyl-CH₂ | ~47.0 |
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons on the benzoxazole ring and within the benzyl's phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. It would be used to unambiguously link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methylene protons to the methylene carbon).
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₂N₂O. guidechem.comamericanelements.combiosynth.com HRMS analysis provides the experimental mass of the molecular ion, which can be compared to the calculated theoretical mass.
The calculated monoisotopic mass for C₁₄H₁₂N₂O is 224.094963011 u. guidechem.com An experimental HRMS measurement yielding a value extremely close to this theoretical mass confirms the elemental composition and rules out other potential formulas with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of laser light provides a fingerprint of the functional groups present.
Key expected vibrational frequencies for this compound include:
N-H Stretching : The primary amine group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations.
C-H Stretching : Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) group are expected just below 3000 cm⁻¹.
C=N Stretching : The imine-like C=N bond within the benzoxazole ring gives rise to a strong absorption band typically found in the 1610-1670 cm⁻¹ region. esisresearch.org
N-H Bending : The scissoring motion of the primary amine group results in a characteristic band around 1590-1620 cm⁻¹.
C-O-C Stretching : The aryl-ether linkage within the oxazole (B20620) ring produces strong asymmetric and symmetric stretching bands, typically observed around 1250 cm⁻¹ and 1060 cm⁻¹, respectively. esisresearch.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |
| C=N Stretch | Benzoxazole Ring | 1610 - 1670 |
| N-H Bend | Primary Amine | 1590 - 1620 |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 |
| Symmetric C-O-C Stretch | Aryl Ether | ~1060 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum arises from the promotion of electrons from a ground state to a higher energy excited state upon absorption of UV or visible light. The chromophore in this compound is the entire conjugated system, which includes the benzyl ring and the 6-aminobenzoxazole moiety.
The spectrum is expected to show multiple absorption bands characteristic of π → π* transitions. The parent benzylamine exhibits absorption maxima (λmax) around 252, 257, and 263 nm. nist.gov The benzoxazole system also absorbs strongly in the UV region. spectrabase.com The presence of the electron-donating amino group at the C6 position is known to cause a bathochromic (red) shift to longer wavelengths. Therefore, this compound is predicted to have its primary absorption maxima in the 270-300 nm range.
| Transition Type | Predicted λmax (nm) |
|---|---|
| π → π* | ~280 - 300 |
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound has been publicly reported. Consequently, detailed research findings regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles determined by X-ray crystallography, are not available at this time.
While crystallographic data exists for structurally related benzoxazole derivatives, a strict adherence to the analysis of this compound prevents the inclusion of such data in this article. The determination of the precise three-dimensional arrangement of atoms and molecules in the crystal lattice of this compound would require future experimental work involving the growth of a suitable single crystal and subsequent analysis using X-ray diffraction techniques.
Computational and Theoretical Investigations of 2 Benzyl 1,3 Benzoxazol 6 Amine
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of benzoxazole (B165842) derivatives. nih.gov Methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often combined with basis sets like 6-311++G(d,p), are frequently employed to model the molecular structure and electronic properties of these compounds in their ground state. nih.gov
Computational geometry optimization is a fundamental step to determine the most stable three-dimensional arrangement of a molecule. For benzoxazole derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Benzoxazole Derivative Data based on calculations for 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole using DFT/B3LYP/6-311++G(d,p) nih.gov
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-O1 | 1.37 | C2-C1-O1 | 128.7 |
| C7-N1 | 1.30 | C1-C6-N1 | 109.2 |
| C8-C7 | 1.48 | N2-C7-C8 | -64.29 |
| C1-C6 | 1.39 | Ph1-Ring3-Ph2 | 76.75 |
Note: Atom numbering corresponds to the specific derivative studied in the source and may not directly map to 2-Benzyl-1,3-benzoxazol-6-amine. "Ph" refers to phenyl rings and "Ring3" to the benzoxazole ring system. nih.gov
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. epstem.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For benzoxazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the fused benzene (B151609) ring containing the amine group, while the LUMO may be distributed across the benzoxazole system. DFT calculations on similar structures have shown that substitutions on the benzoxazole core can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.net In one study on a quinoline (B57606) derivative, the calculated HOMO–LUMO energy gap was 4.0319 eV. nih.gov
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscispace.com The MEP surface displays regions of different electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For amine-substituted benzoxazoles, the region around the nitrogen atom of the amine group is expected to be a site of high negative potential (red or yellow), indicating its nucleophilic character. The hydrogen atoms of the amine group, along with other acidic protons, would represent regions of positive potential (blue). These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's behavior in a biological or chemical system. researchgate.netyoutube.com
Conformational Analysis and Energy Landscapes
Conformational analysis involves calculating the molecule's energy at different dihedral angles to map out the potential energy surface. For a related molecule, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, a Z-shaped conformation was identified as the stable form. nih.gov Similarly, studies on 3-benzyl-1,3-benzoxazol-2(3H)-one derivatives show that the benzyl and benzoxazole ring systems are not coplanar, with significant dihedral angles between their mean planes, often around 65-75°. nih.gov These non-planar conformations are typically the most energetically favorable, minimizing steric hindrance between the two ring systems.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which aids in the characterization and identification of synthesized compounds.
For benzoxazole derivatives, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are employed to predict ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical values are often correlated with experimental data to confirm the molecular structure. Studies on similar molecules show a strong linear correlation between the calculated and experimental chemical shifts. epstem.netesisresearch.org
Theoretical vibrational frequencies are calculated using DFT, and the results are compared with experimental FT-IR and FT-Raman spectra. esisresearch.org To account for systematic errors in the calculations, the computed wavenumbers are often scaled by a factor (e.g., 0.9673). researchgate.net The analysis, aided by programs like VEDA 4, allows for the assignment of specific vibrational modes. researchgate.net For example, in a related nitro-substituted benzyl benzoxazole, characteristic bands for C=N stretching were calculated and assigned around 1536 cm⁻¹, while C-O-C stretching vibrations were identified near 1153 cm⁻¹ and 1079 cm⁻¹. esisresearch.org The vibrations of the CH₂ linker group, including symmetric and asymmetric stretching, scissoring, and wagging modes, are also predicted and assigned based on these calculations. esisresearch.org
Table 2: Calculated Vibrational Frequencies for a Benzoxazole Derivative Data based on calculations for 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| C=N Stretch | 1536 | 1520 | 1520 |
| CH₂ Symmetric Stretch | 2966 | 2949 | 2973 |
| CH₂ Scissoring | 1438 | 1428 | 1433 |
| C-O-C Asymmetric Stretch | 1153 | 1144 | 1146 |
| C-O-C Symmetric Stretch | 1079 | 1063 | 1066 |
Reaction Mechanism Prediction and Transition State Analysis via Computational Modeling
Computational modeling is a key methodology for elucidating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures. This analysis provides insights into the reaction's feasibility, kinetics, and regioselectivity.
For reactions involving benzoxazole synthesis, such as the cyclization steps, DFT calculations can explain the observed regioselectivity. researchgate.net For example, in the synthesis of catechol-incorporated anthracene (B1667546) derivatives, DFT was used to propose a likely reaction mechanism. researchgate.net Similarly, in the development of novel 1,2,3-triazole-linked benzoxazole derivatives, computational analyses guided the synthetic strategy. nih.gov While specific transition state analyses for reactions involving this compound are not widely published, the principles are well-established. Such studies would involve locating the transition state structure for a given reaction pathway and calculating its energy barrier (activation energy), which determines the reaction rate. This approach is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
Non-Covalent Interactions and Crystal Packing Analysis (for solid-state forms)
A detailed analysis of the non-covalent interactions and crystal packing for this compound is contingent upon the availability of its single-crystal X-ray diffraction data. At present, a published crystal structure for this specific compound could not be located in publicly accessible databases. Therefore, a definitive description of its solid-state architecture, including intermolecular hydrogen bonds, π-π stacking, and other non-covalent forces, cannot be provided.
However, valuable insights into the potential non-covalent interactions can be inferred from the crystallographic studies of structurally related benzoxazole derivatives. These analyses serve as a predictive framework for understanding how this compound might behave in the solid state.
For instance, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole reveals a complex network of intermolecular interactions. nih.gov In this molecule, the amine group is a key participant in hydrogen bonding. The crystal packing is characterized by N—H⋯N hydrogen bonds that link molecules into chains. nih.gov Furthermore, weak aromatic π–π stacking interactions with a centroid–centroid separation of 3.6212 (9) Å contribute to the formation of a three-dimensional network. nih.gov The presence of two molecules in the asymmetric unit with slightly different conformations highlights the potential for conformational polymorphism. nih.gov
Similarly, the analysis of 2-(4-Aminophenyl)-1,3-benzoxazole demonstrates the crucial role of hydrogen bonding and π-π interactions in dictating the supramolecular assembly. researchgate.net In its crystal structure, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. researchgate.net These chains are further interconnected by π–π stacking interactions with a centroid–centroid distance of 3.6560 (15) Å, resulting in a two-dimensional network. researchgate.net
The study of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide also provides insights into the types of interactions that can be expected. nih.govnih.gov Its crystal structure is stabilized by a combination of N—H⋯O and N—H⋯N hydrogen bonds, as well as C—H⋯π and π-π stacking interactions. nih.govnih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant contributors to the crystal packing. nih.gov
Based on these related structures, it is highly probable that the crystal structure of This compound would be significantly influenced by:
N—H⋯N and/or N—H⋯O Hydrogen Bonds: The primary amine group at the 6-position is a potent hydrogen bond donor, while the nitrogen atom of the oxazole (B20620) ring and the oxygen atom can act as hydrogen bond acceptors.
C—H⋯π Interactions: The methylene (B1212753) bridge and the aromatic C-H bonds could participate in weaker C—H⋯π interactions with the electron-rich aromatic rings.
To provide a definitive and detailed analysis, the synthesis of single crystals of this compound and their subsequent characterization by X-ray crystallography would be required. Such an experimental investigation would allow for the precise determination of bond lengths, bond angles, and intermolecular distances, which are essential for a comprehensive understanding of its solid-state behavior. The resulting crystallographic information file (CIF) would also enable detailed computational studies, such as Hirshfeld surface analysis, to quantify the various non-covalent interactions.
Reactivity and Transformational Chemistry of 2 Benzyl 1,3 Benzoxazol 6 Amine
Reactions Involving the Amine Functionality at C-6
The primary amine group at the C-6 position is a versatile functional handle, behaving as a potent nucleophile and a precursor for various functional group interconversions. Its reactivity is central to the synthesis of a diverse array of derivatives.
The nucleophilic character of the C-6 amino group allows for straightforward reactions with electrophilic reagents such as acyl halides, alkyl halides, and sulfonyl chlorides. These reactions are fundamental for creating amide, secondary/tertiary amine, and sulfonamide linkages, respectively.
Acylation: The reaction of the amine with acylating agents, like benzoyl chloride or acetic anhydride, proceeds readily, typically in the presence of a base to neutralize the acid byproduct. This transformation yields N-acylated derivatives. For instance, the general reaction of an aminobenzoxazole with a protected amino acid derivative in the presence of a coupling agent is a common strategy for synthesizing peptide conjugates. mdpi.com
Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. However, this method can sometimes lead to overalkylation, producing a mixture of secondary and tertiary amines. Reductive amination offers a more controlled alternative for producing secondary amines.
Sulfonylation: The amine group reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like sodium acetate (B1210297) to form stable sulfonamide derivatives. nih.gov This reaction is robust and has been used to synthesize a variety of sulfonamides from heterocyclic amines, which are of interest for their biological activities. nih.gov
| Reaction Type | Reagent Class | General Product | Conditions |
| Acylation | Acyl Halides, Anhydrides | N-(2-benzyl-1,3-benzoxazol-6-yl)amide | Base (e.g., pyridine, triethylamine) |
| Alkylation | Alkyl Halides | N-alkyl-2-benzyl-1,3-benzoxazol-6-amine | Base, may require heat |
| Sulfonylation | Sulfonyl Chlorides | N-(2-benzyl-1,3-benzoxazol-6-yl)sulfonamide | Base (e.g., sodium acetate), heat nih.gov |
As a primary aromatic amine, the 6-amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures. This process converts the amine into a highly reactive diazonium salt. The diazonium intermediate is generally not isolated but is used directly in subsequent reactions.
Classic transformations of aryl diazonium salts include:
Sandmeyer Reactions: Replacement of the diazonium group with cyano (-CN), chloro (-Cl), or bromo (-Br) nucleophiles using copper(I) salts.
Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid (HBF₄).
Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder.
Hydrolysis: Replacement of the diazonium group with a hydroxyl group by heating in an aqueous acidic solution.
Azo Coupling: Reaction with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. This is a key reaction in the synthesis of dyes.
The application of these well-established reactions to the diazonium salt of 2-benzyl-1,3-benzoxazol-6-amine would allow for the introduction of a wide variety of substituents at the C-6 position, further diversifying the chemical space accessible from this scaffold.
The primary amine at C-6 can condense with aldehydes and ketones to form Schiff bases, also known as imines. rsc.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. rsc.orglatech.edu
The resulting imine (C=N) bond can be subsequently reduced, for example, by catalytic hydrogenation or with a hydride reagent like sodium borohydride, to yield a stable secondary amine. This two-step process, known as reductive amination, is a highly effective method for N-alkylation. Such condensation reactions are foundational in organic synthesis and have been applied in various contexts, including the one-pot synthesis of complex heterocyclic systems. researchgate.netnih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole (B165842) Ring
The benzoxazole core of the molecule can undergo both electrophilic and nucleophilic substitution, although the conditions and regioselectivity are highly dependent on the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: The benzoxazole ring itself is considered an electron-rich heterocycle. The presence of the powerful electron-donating amine group at C-6 further activates the benzene (B151609) portion of the ring system towards electrophilic attack. The amine group directs incoming electrophiles primarily to the positions ortho and para to itself, which correspond to the C-5 and C-7 positions. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur preferentially at these sites.
Nucleophilic Aromatic Substitution (SNAr): In contrast, nucleophilic aromatic substitution on the benzene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, typically nitro groups, located ortho or para to a leaving group (like a halogen). libretexts.org In the case of this compound, the ring is electron-rich due to the amine, making it unreactive towards standard SNAr reactions. However, substitution can occur at the C-2 position. While the 2-benzyl group is not a typical leaving group, direct C-H functionalization at this position has been achieved in other benzoxazole systems using metal catalysis, allowing for the introduction of aryl or alkyl groups. organic-chemistry.org
Chemical Modifications of the 2-Benzyl Moiety
The benzyl (B1604629) group at the C-2 position offers additional sites for chemical modification.
Benzylic Position: The methylene (B1212753) bridge (-CH₂-) is a benzylic position and is susceptible to radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation. It can also be a site for oxidation to a carbonyl group (ketone), which would yield 2-benzoyl-1,3-benzoxazol-6-amine.
Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The directing effect of the alkyl substituent (the rest of the molecule) is ortho- and para-directing. This allows for functionalization, such as nitration or halogenation, on the pendant phenyl ring without affecting the main benzoxazole scaffold, provided the reaction conditions are controlled to prevent reaction on the more activated benzoxazole ring system.
Heterocyclic Ring-Opening and Rearrangement Reactions
The benzoxazole ring, while generally stable, can undergo ring-opening under certain conditions. This reactivity can be exploited for synthetic purposes.
Ring-Opening: Treatment of benzoxazoles with strong nucleophiles can lead to the cleavage of the heterocyclic ring. For example, some benzoxazole derivatives undergo ring-opening when treated with secondary amines, a reaction that can be part of a sequence to synthesize 2-aminobenzoxazoles. rsc.org Photoredox-catalyzed methods have also been developed for the ring-opening of cyclic ethers using benzyl bromides, demonstrating a modern approach to ring cleavage that proceeds through carbocation intermediates under mild conditions. cas.cn While not a direct reaction of the benzoxazole ring itself, it showcases advanced methods for C-O bond cleavage.
Smiles Rearrangement: The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. manchester.ac.uk The general mechanism involves an electron-deficient aromatic ring and is driven by the formation of a more stable anion. manchester.ac.uk A typical Smiles rearrangement involves a molecule with the general structure X-Ar-Y-H, where Ar is an activated aryl ring and X and Y are heteroatoms. The rearrangement proceeds via nucleophilic attack of Y⁻ onto the carbon atom bearing X. While there are no specific reports detailing a Smiles rearrangement for this compound in the provided context, related structures could potentially be designed to undergo such a transformation, for instance, by modifying the C-6 amine to link to an activated aryl system, thereby enabling a nitrogen-to-oxygen or nitrogen-to-sulfur aryl migration.
Catalytic Applications as a Ligand or Precursor
The exploration of this compound and its derivatives as ligands or precursors in catalysis is an emerging area of research. While comprehensive studies dedicated solely to the catalytic applications of this specific compound are limited, the broader class of benzoxazoles has demonstrated significant potential in coordinating with various transition metals to form catalytically active complexes. The inherent structural features of this compound, namely the benzoxazole core and the amino and benzyl functionalities, suggest its potential utility in diverse catalytic transformations.
The benzoxazole moiety, a bicyclic aromatic heterocycle, can act as a versatile ligand scaffold. The nitrogen and oxygen atoms within the oxazole (B20620) ring can serve as coordination sites for metal ions. Furthermore, the amino group at the 6-position and the benzyl group at the 2-position can be chemically modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
Research into related benzoxazole derivatives provides insights into the potential catalytic roles of this compound. For instance, various transition metal complexes incorporating benzoxazole-based ligands have been investigated for their catalytic prowess in a range of organic reactions. These include oxidation, reduction, and cross-coupling reactions, which are fundamental transformations in synthetic chemistry.
Although direct and detailed research findings on the catalytic applications of this compound are not extensively documented in the current scientific literature, the foundational principles of coordination chemistry and catalysis suggest a promising future for this compound and its derivatives in the development of novel catalytic systems. Further investigation is required to synthesize and characterize its metal complexes and to systematically evaluate their efficacy in various catalytic processes.
Synthesis and Exploration of 2 Benzyl 1,3 Benzoxazol 6 Amine Derivatives and Analogs
Rational Design Principles for Structural Diversification
The modification of a lead compound like 2-Benzyl-1,3-benzoxazol-6-amine is guided by rational design principles aimed at creating new molecules with potentially enhanced or altered properties. A key strategy in this endeavor is bioisosteric replacement, which involves substituting an atom or group with another that possesses similar physical or chemical properties. cambridgemedchemconsulting.combaranlab.org The goal of this replacement is to produce a novel molecule that retains the desired biological activity of the parent compound while potentially improving its pharmacokinetic profile, attenuating toxicity, or modifying its primary activity. cambridgemedchemconsulting.com
Bioisosterism can be categorized as classical or non-classical. Classical bioisosteres involve the exchange of atoms or groups with similar valency and size (e.g., replacing a hydroxyl group with an amino group or a hydrogen atom with fluorine). Non-classical bioisosteres are structurally distinct but share similar steric and electronic properties, such as replacing an amide bond with a metabolically stable heterocyclic ring like an oxadiazole or a triazole. nih.gov For instance, a phenyl ring could be exchanged for a pyridyl or thiophene (B33073) ring to alter electronic distribution and potential interactions. cambridgemedchemconsulting.com
The benzoxazole (B165842) moiety itself is considered a "privileged scaffold". researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.net The 2(3H)-benzoxazolone heterocycle, a related structure, is noted for its ability to mimic phenol (B47542) or catechol moieties in a more metabolically stable form. researchgate.net This principle underscores the value of the benzoxazole core in this compound as a robust foundation for creating diverse libraries of compounds. Rational design may also involve elongating parts of the molecular scaffold to provide greater flexibility and potentially new interactions with biological targets. nih.gov
Strategies for N-Substitution on the Primary Amine
The primary amine at the 6-position of the this compound scaffold is a prime target for chemical modification. N-substitution allows for the introduction of a wide variety of functional groups, which can significantly alter the molecule's polarity, basicity, size, and hydrogen-bonding capabilities. The biological properties of related heterocyclic systems, such as benzimidazoles, have been shown to be strongly influenced by the nature of the substituent at the N-1 position. nih.gov
Common strategies for N-substitution involve alkylation, acylation, and arylation reactions. For example, N-alkylation can be achieved by reacting the primary amine with various alkyl halides. Studies on related benzimidazole (B57391) structures have shown that introducing straight-chain alkyl groups of varying lengths (from one to seven carbons) can systematically modulate biological activity. nih.gov This suggests that a similar homologous series of N-alkylated this compound derivatives could be synthesized to explore structure-activity relationships.
More complex N-substituted analogs can be prepared using various synthetic protocols. For example, methods developed for the synthesis of N-substituted 2-aminobenzoxazoles, which could be adapted for the 6-amino position, include the Smiles rearrangement. nih.govacs.org This intramolecular nucleophilic aromatic substitution can be used to form N-aryl or N-alkyl aminobenzoxazoles from benzoxazole-2-thiol precursors under metal-free conditions. acs.org Such methods offer a versatile approach to creating a library of derivatives with diverse substituents on the nitrogen atom.
Substitutions and Functionalization on the Benzoxazole Core
Numerous synthetic methods for creating 2-substituted benzoxazoles rely on the condensation of a 2-aminophenol (B121084) with a suitable reaction partner, such as an aldehyde, a β-diketone, or a tertiary amide. mdpi.comacs.orgorganic-chemistry.org The versatility of these methods allows for the incorporation of a wide range of functional groups onto the aromatic core.
| Starting Material | Substituent (on 2-aminophenol) | Resulting Core | Reference(s) |
| 4-Methyl-2-aminophenol | Methyl | 6-Methylbenzoxazole | acs.org, organic-chemistry.org |
| 4-Chloro-2-aminophenol | Chloro | 6-Chlorobenzoxazole | acs.org, organic-chemistry.org |
| 4-Bromo-2-aminophenol | Bromo | 6-Bromobenzoxazole | acs.org, organic-chemistry.org |
| 4-Nitro-2-aminophenol | Nitro | 6-Nitrobenzoxazole | acs.org, organic-chemistry.org |
| 4-Methoxy-2-aminophenol | Methoxy | 6-Methoxybenzoxazole | acs.org, organic-chemistry.org |
This interactive table illustrates how the choice of substituted 2-aminophenol dictates the functionalization of the benzoxazole core.
These reactions are often tolerant of both electron-donating and electron-withdrawing groups on the 2-aminophenol ring, providing access to a diverse library of core-substituted benzoxazoles. organic-chemistry.org For example, the cyclization of various substituted 2-aminophenols with β-diketones can be catalyzed by a combination of a Brønsted acid and copper iodide, yielding functionalized benzoxazoles in good yields. acs.orgorganic-chemistry.org
Structure-Reactivity Relationships within Derivative Libraries
The systematic structural modifications described in the preceding sections allow for the exploration of structure-reactivity relationships (SRR). By correlating changes in molecular structure with changes in chemical reactivity or biological activity, researchers can develop a deeper understanding of the molecular properties that govern a compound's behavior.
Within libraries of benzoxazole and related heterocyclic derivatives, several key SRR observations have been made:
Impact of N-Alkylation: In a series of N-alkylated benzimidazole derivatives, which are structurally similar to benzoxazoles, antiproliferative activity was found to be dependent on the length of the alkyl chain. Activity increased linearly as the chain length grew from one to five carbons, after which it began to decrease. nih.gov This suggests an optimal chain length for this particular biological interaction.
Influence of Core Substitution: The nature and position of substituents on the aromatic rings can have a profound effect on biological activity. For example, in one study of benzoxazole derivatives, the introduction of di-methoxy and tri-methoxy groups onto an aromatic ring attached to the core resulted in improved anticancer activity. nih.gov
Reactivity of the Benzyl (B1604629) Side Chain: The chemical reactivity of the benzyl group is directly tied to its structure. The presence of at least one benzylic hydrogen is an absolute requirement for side-chain oxidation with reagents like KMnO₄. masterorganicchemistry.comlibretexts.org Tertiary butyl groups attached to a benzene (B151609) ring are resistant to this oxidation, a clear example of a structure-reactivity relationship. libretexts.org
| Structural Change | Observed Effect | Reference(s) |
| N-alkylation (1 to 5 carbons) | Linear increase in antiproliferative activity | nih.gov |
| Addition of dimethoxy/trimethoxy groups | Improved anticancer activity | nih.gov |
| Absence of benzylic hydrogen | Resistance to side-chain oxidation | libretexts.org, masterorganicchemistry.com |
| Electron-donating/withdrawing groups on 2-aminophenol | Affects yield of benzoxazole synthesis | organic-chemistry.org |
This interactive table provides examples of observed structure-reactivity relationships in benzoxazole and related derivative libraries.
These relationships are crucial for guiding the rational design of new analogs. By understanding how specific structural features influence reactivity and activity, chemists can more efficiently design and synthesize novel compounds with desired properties.
Advanced Chemical Applications of 2 Benzyl 1,3 Benzoxazol 6 Amine
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The structure of 2-Benzyl-1,3-benzoxazol-6-amine, featuring a reactive primary amine group and a benzyl-substituted benzoxazole (B165842) core, positions it as a valuable building block for the synthesis of more complex molecular architectures. The benzoxazole moiety itself is a privileged scaffold in the design of functional organic molecules. nih.govnih.gov
The synthesis of 2-substituted benzoxazoles can be achieved through various established methods, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives. organic-chemistry.org The presence of the amino group at the 6-position of this compound opens up avenues for a multitude of chemical transformations. This amine functionality can readily participate in reactions such as amide bond formation, diazotization, and Schiff base condensation, allowing for the introduction of diverse functional groups and the construction of larger, more intricate molecules. nih.gov
For instance, derivatives of 2-aminobenzoxazoles can be synthesized through the cyclization of o-aminophenols with cyanating agents or via the Smiles rearrangement. researchgate.net These synthetic strategies can be adapted to functionalize the amino group of this compound, thereby creating a library of derivatives with tailored properties. The resulting complex molecules, incorporating the 2-benzylbenzoxazole (B4618616) unit, can be investigated for various applications, including as bioactive agents or as components of functional materials.
Table 1: Examples of Complex Molecules Derived from Benzoxazole Precursors
| Precursor | Reagents and Conditions | Resulting Complex Molecule | Potential Application | Reference |
| 2-Aminophenol (B121084), Phenylacetic acid | Polyphosphoric acid (PPA), heat | 2-Benzyl-1,3-benzoxazole | Core structure for further functionalization | organic-chemistry.org |
| 2-Aminophenol, Isothiocyanates | Desulfurization and cyclization | Glycosyl benzoxazole analogs | Cholinesterase inhibitors | nih.gov |
| Benzoxazole-2-thiol, Chloroacetyl chloride, Various amines | Intramolecular Smiles rearrangement | N-substituted 2-aminobenzoxazoles | Medicinal chemistry scaffolds | researchgate.net |
Potential in Materials Science and Polymer Chemistry
The unique combination of a rigid, aromatic benzoxazole core and a flexible benzyl (B1604629) group, along with the reactive amine functionality, makes this compound an interesting candidate for applications in materials science and polymer chemistry. Benzoxazole-containing polymers are known for their excellent thermal stability and mechanical properties. researchgate.net
The primary amine group allows this compound to act as a monomer in polymerization reactions. For example, it can be reacted with dianhydrides or diacyl chlorides to form high-performance polyimides or polyamides, respectively. These polymers, incorporating the benzoxazole unit into their backbone, are expected to exhibit desirable properties such as high glass transition temperatures and thermal stability, making them suitable for applications in demanding environments.
Precursors for Optoelectronic Materials (e.g., laser dyes, fluorescent probes)
Derivatives of 2-phenylbenzoxazole (B188899) are recognized as robust fluorescent organic dyes, with many exhibiting strong emission in the solid state. rsc.org This fluorescence arises from their extended π-conjugated systems and favorable crystal packing. The photophysical properties of these materials can be tuned by modifying their chemical structure. rsc.org
By analogy, derivatives of this compound are expected to possess interesting photophysical properties. The benzoxazole core acts as a fluorophore, and its emission characteristics can be modulated by introducing various substituents through the amino group. This makes them promising precursors for the development of optoelectronic materials. For instance, they could be used to create novel laser dyes or fluorescent probes for biological imaging. The inherent fluorescence of the benzoxazole moiety is a key feature that can be exploited in these applications. mdpi.com
Table 2: Photophysical Properties of a Related Benzoxazole Derivative
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference |
| 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole | 326 | 430 | Potential fluorescent probe | mdpi.com |
Applications in Sensor Technology (e.g., anion or metal cation sensors)
The development of chemosensors for the detection of specific ions is a significant area of research in analytical chemistry. Benzoxazole derivatives have shown promise as fluorescent sensors for metal cations. researchgate.net The nitrogen and oxygen atoms within the benzoxazole ring system can act as binding sites for metal ions, leading to a change in the fluorescence properties of the molecule upon complexation. nih.gov
A novel benzoxazole-functionalized conjugated mesoporous polymer has been developed for the highly sensitive and selective detection of Fe²⁺ and Fe³⁺ ions. nih.gov The fluorescence quenching mechanism involves the interaction between the metal ions and the nitrogen/oxygen sites within the benzoxazole units. This demonstrates the potential of incorporating the benzoxazole scaffold into sensing platforms.
Furthermore, the amino group of this compound can be functionalized with specific recognition moieties to create sensors for various analytes, including anions and other metal cations. For example, incorporating urea (B33335) or thiourea (B124793) groups can lead to receptors with a high affinity for anions through hydrogen bonding interactions. beilstein-journals.orgjnanoworld.com By combining the signaling unit (the benzoxazole fluorophore) with a tailored binding site, it is possible to design highly selective and sensitive chemosensors based on this compound.
Table 3: Sensing Applications of Benzoxazole-Based Compounds
| Sensor Type | Target Analyte | Detection Principle | Key Feature | Reference |
| Benzoxazole-functionalized conjugated mesoporous polymer | Fe²⁺ and Fe³⁺ | Fluorescence quenching | High sensitivity and selectivity | nih.gov |
| Benzo[d]oxazol-5-yl-alanine derivatives | Metal cations | Fluorimetric sensing | Unnatural amino acid-based sensor | researchgate.net |
| Benzothiazole derivative-based fluorescent probe | Biothiols (GSH/Hcy/Cys) | Electrophilic addition and fluorescence enhancement | Naked eye recognition | nih.gov |
Future Directions and Emerging Research Avenues
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The synthesis of benzoxazoles, traditionally involving the condensation of 2-aminophenols with various carbonyl compounds, is undergoing a significant transformation towards greener and more efficient methodologies. rsc.org Future research will prioritize the development of synthetic routes for 2-Benzyl-1,3-benzoxazol-6-amine that are both environmentally benign and maximize atom economy, minimizing waste.
Key areas of development include:
Green Catalysts and Solvents: There is a move away from stoichiometric reagents and harsh solvents. Research is increasingly focused on using reusable, heterogeneous catalysts such as metal-oxide nanocatalysts (e.g., TiO₂–ZrO₂) or metal complexes supported on polymers. rsc.org The use of aqueous media or solvent-free conditions, often facilitated by techniques like sonication with ionic liquid catalysts, presents a significant step forward in green chemistry. organic-chemistry.orgnih.gov For instance, a method using samarium triflate as a reusable catalyst in an aqueous medium has been shown to be efficient for benzoxazole (B165842) synthesis. organic-chemistry.org Another approach utilizes an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles, allowing for easy magnetic separation and reuse of the catalyst. nih.gov
Energy-Efficient Reactions: Microwave-assisted synthesis and reactions occurring at ambient temperatures are becoming more common, reducing the energy consumption associated with traditional heating methods. nih.govmdpi.com
Atom-Economical Reactions: The ideal synthesis produces the target molecule and minimal, non-toxic by-products. Pathways like redox condensation cascades, which combine oxidation, reduction, and condensation steps in one pot, are highly atom-economical. researchgate.net For example, reactions that produce only water as a by-product are particularly advantageous. nih.gov A notable method involves the elemental sulfur and DABCO-promoted annulation of styrenes with 2-nitrophenols to afford 2-benzyl benzoxazoles, showcasing a novel atom-economical approach. rsc.org
Table 1: Comparison of Modern Sustainable Synthesis Methods for Benzoxazole Derivatives
In-depth Mechanistic Studies of Novel Chemical Transformations
While numerous methods exist to synthesize the benzoxazole core, a deep mechanistic understanding of many of these transformations is still lacking. nih.gov Future research must move beyond simply reporting new synthetic protocols to conducting detailed mechanistic investigations for reactions forming this compound. This involves:
Identification of Intermediates: Trapping and characterizing reaction intermediates to elucidate the step-by-step pathway of the cyclization and condensation processes.
Kinetic Studies: Performing kinetic analysis to determine reaction orders and rate-determining steps. For example, in copper-catalyzed cyclizations of ortho-haloanilides, the reaction rate order of I > Br > Cl suggests that oxidative addition is the rate-determining step, providing valuable mechanistic insight. organic-chemistry.org
Computational Modeling: Employing computational chemistry to model transition states and reaction energy profiles. This can help rationalize observed product distributions and guide the optimization of reaction conditions. For instance, understanding the mechanism of iodine-mediated oxidative cyclodesulfurization can lead to more efficient syntheses of related amino-benzoxazoles. nih.gov
Elucidating Catalyst Roles: In catalyzed reactions, it is crucial to understand the precise role of the catalyst—whether it acts as a Lewis acid, a redox agent, or participates in a catalytic cycle. The dual role of elemental sulfur as both an oxidizing and reducing agent in certain benzimidazole (B57391) syntheses is a case where mechanistic studies have provided deeper understanding. researchgate.net
A thorough mechanistic understanding will enable the rational design of more efficient catalysts and reaction conditions, ultimately allowing for greater control over the synthesis of complex benzoxazole derivatives.
Integration with Advanced Flow Chemistry and Automation Techniques
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. uc.ptnih.gov Applying these advanced techniques to the synthesis of this compound is a critical future direction.
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The small reaction volumes inherent to flow systems minimize risks associated with highly exothermic reactions or the handling of hazardous intermediates. uc.pt
Scalability and Efficiency: Scaling up a reaction in a flow system is a matter of running the reactor for a longer duration, which is often more straightforward than increasing the size of batch reactors. This has been demonstrated in the multi-gram synthesis of heterocyclic intermediates without the need for traditional workup steps. uc.pt
Multi-step Sequential Synthesis: Flow chemistry is exceptionally well-suited for telescoping multiple reaction steps into a single, continuous process. This minimizes the need for purification of intermediates, saving time, and reducing solvent waste. The synthesis of complex molecules like rufinamide (B1680269) precursors has been successfully achieved using multi-step flow systems. uc.pt
Future research will focus on developing robust, multi-step flow sequences for the synthesis of this compound, potentially starting from basic precursors and incorporating purification and isolation steps within the automated workflow.
Table 2: Potential Advantages of Flow Chemistry for Synthesizing this compound
Exploration of Self-Assembly and Supramolecular Chemistry
The planar, aromatic structure of the benzoxazole core, combined with the hydrogen-bonding capability of the amine group and π-systems of the benzyl (B1604629) group, makes this compound an excellent candidate for studies in self-assembly and supramolecular chemistry. This field explores how molecules spontaneously organize into larger, ordered structures through non-covalent interactions.
Recent studies on other benzoxazole derivatives have shown their ability to form complex supramolecular structures. For instance, carbazole-based vinyl-benzoxazole derivatives have been shown to self-assemble into superstructures like fibers and ribbons, which then form three-dimensional networks to create supramolecular gels. nih.govacs.org The driving forces behind this assembly are weak intermolecular non-covalent bonds, including hydrogen bonds and π–π stacking interactions. acs.org
Future research on this compound should investigate:
Gelation Properties: Exploring the ability of the compound and its derivatives to form organogels or hydrogels in various solvents. The gelation capability is often highly dependent on factors like alkyl chain length on substituents. nih.govacs.org
Liquid Crystal Formation: Investigating the potential for the molecule to exhibit thermotropic or lyotropic liquid crystalline phases, which could lead to applications in display technologies and sensors.
Molecular Recognition: Studying the interaction of the molecule with other chemical species, leveraging its specific hydrogen bonding and π-stacking sites for host-guest chemistry.
Advanced Materials: Using the self-assembly properties to construct novel functional materials, such as organic semiconductors, light-emitting diodes, or porous frameworks for catalysis or storage. X-ray diffraction (XRD) studies can provide detailed information about the intermolecular stacking and molecular packing within these self-assembled structures. nih.gov
By exploring these advanced research avenues, the scientific community can unlock the full potential of this compound, paving the way for more efficient and sustainable chemical processes and the development of novel, high-performance materials.
Q & A
Q. What are the common synthetic routes for preparing 2-Benzyl-1,3-benzoxazol-6-amine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Condensation of substituted aniline derivatives with benzyl halides to introduce the benzyl group.
- Step 2 : Cyclization using thiocyanates (e.g., NaSCN) in the presence of bromine/glacial acetic acid to form the benzoxazole core, followed by hydrolysis to yield the amine group .
- Key Reagents : Benzyl bromide, NaSCN, bromine, glacial acetic acid.
- Validation : Monitor intermediates via TLC and characterize final products using and .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS.
- Single-Crystal X-ray Diffraction : Resolve crystal structure using SHELX software for bond-length/angle validation .
- Spectroscopy : IR spectroscopy (e.g., C-N/C-O stretching at 1250–1350 cm) and UV-Vis (λmax ~270–280 nm in methanol) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
- Methodological Answer :
- Cross-Validation : Combine to confirm amine connectivity and IR for functional group analysis.
- Computational Modeling : Use Gaussian or ORCA to simulate spectra and compare with experimental data. Adjust for solvent effects (e.g., PCM model) .
- Case Study : Discrepancies in aromatic proton signals can arise from tautomerism; variable-temperature NMR can resolve dynamic equilibria .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices (electrophilicity/nucleophilicity) at the benzoxazole core to identify reactive sites.
- Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. For example, the benzyl group may enhance hydrophobic interactions in enzyme pockets .
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., amines/thiols) under basic conditions .
Q. What experimental designs optimize yield in catalytic benzoxazole ring formation?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI, Pd(PPh)) for cyclization efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ionic liquids for reaction kinetics.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies, standardizing assay conditions (e.g., cell lines, incubation time).
- Structural-Activity Relationships (SAR) : Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with antimicrobial potency .
- Control Experiments : Validate assay reproducibility using reference compounds (e.g., 6-Methoxy-1,3-benzothiazol-2-amine) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
